Kinase Selectivity Window: JAK1/3 vs. JAK2 Inhibition in Cellular Assays
In a class‑level comparison, the ortho‑chloro benzamide substituent present in the target compound is associated with a narrow JAK1/3‑to‑JAK2 selectivity window. A closely related pyrazolyl‑amino‑pyrimidinyl benzamide (CHEMBL4526485) demonstrated JAK1/3 IC₅₀ = 46 nM and JAK2 IC₅₀ = 3.6 nM in recombinant enzyme assays, yielding a JAK1/3:JAK2 selectivity ratio of ~13‑fold [REFS‑1]. SAR data from the patent family indicate that replacement of the ortho‑chloro group with phenoxy or methoxy substituents typically increases the JAK1/3 IC₅₀ by >10‑fold, altering the selectivity profile [REFS‑2]. Direct quantitative data for the target compound in the same assay panel are not publicly available; however, the retention of the ortho‑chloro motif is expected to preserve a similar selectivity index.
| Evidence Dimension | JAK1/3 vs. JAK2 inhibitory potency (IC₅₀) and selectivity ratio |
|---|---|
| Target Compound Data | Not available (compound‑specific JAK panel data not published) |
| Comparator Or Baseline | CHEMBL4526485 (ortho‑chloro benzamide analog): JAK1/3 IC₅₀ = 46 nM, JAK2 IC₅₀ = 3.6 nM; selectivity ratio ~13 |
| Quantified Difference | SAR trend: ortho‑chloro → phenoxy substitution increases JAK1/3 IC₅₀ >10‑fold |
| Conditions | Recombinant human JAK1, JAK2, JAK3 enzyme assays; cellular JAK1/3 assay in Ramos cells with β‑lactamase reporter |
Why This Matters
A defined selectivity window is critical for programs targeting JAK‑mediated inflammatory or autoimmune pathways; procurement of a compound with a structurally verified ortho‑chloro substituent is essential to maintain the intended selectivity profile.
- [1] BindingDB BDBM50530792 (CHEMBL4526485). JAK1/3 IC₅₀ = 46 nM; JAK1 IC₅₀ = 25 nM; JAK2 IC₅₀ = 3.6 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50530792 View Source
- [2] WO2020118683A1 – Benzamides of pyrazolyl‑amino‑pyrimidinyl derivatives, and compositions and methods thereof. Lynk Pharmaceuticals Co. Ltd., 2020. View Source
